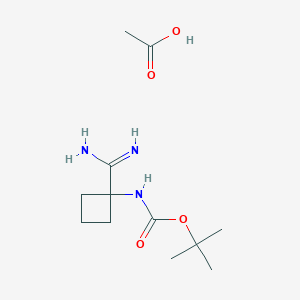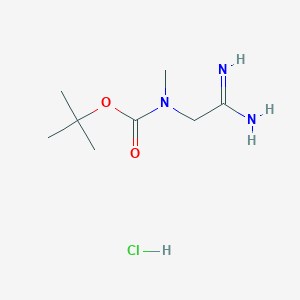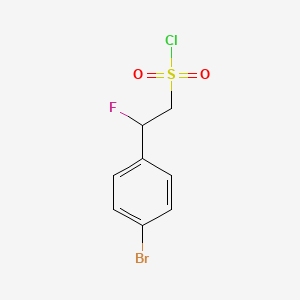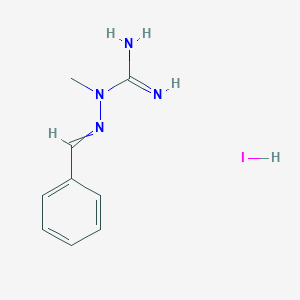![molecular formula C17H16N4O B1383819 4-アミノ-3-メチル-1-フェニル-1,6,7,8-テトラヒドロ-5H-ピラゾロ[3,4-b]キノリン-5-オン CAS No. 2095945-62-1](/img/structure/B1383819.png)
4-アミノ-3-メチル-1-フェニル-1,6,7,8-テトラヒドロ-5H-ピラゾロ[3,4-b]キノリン-5-オン
説明
“4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic compound. It belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The progress of the reaction can be monitored by thin layer chromatography (TLC) on Merck’s silica plates .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by N-N bond lengths that are longer and C=N bond lengths that are shorter by approximately 0.025 A than the respective average values in the C=N-N=C group of asymmetric triazines .Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole, an aminopyrazole derivative, reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
Pyrazoloquinolines are characterized by intense fluorescence, and a significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .科学的研究の応用
合成と光物理特性
この化合物は1H-ピラゾロ[3,4-b]キノリンファミリーの一部であり、100年以上研究されてきました . 主な合成方法は、フリートレンダー縮合、アントラニル酸誘導体からの合成、多成分合成などがあります . これらの化合物の光物理特性は、置換基の数と種類によって影響を受けます .
蛍光センサー
1H-ピラゾロ[3,4-b]キノリン(対象の化合物を含む)は、蛍光センサーとして潜在的な用途があります . その蛍光特性は、さまざまな置換基によって修飾できるため、さまざまな用途に適しています .
生物活性
1H-ピラゾロ[3,4-b]キノリンは、さまざまな生物活性を示しています。 抗菌 、抗腫瘍 、抗炎症 、抗血小板 、胃抗分泌 、抗アレルギー 、局所麻酔 特性が認められています。
化学センサー
近年、化学的、生物学的、環境的に重要な機能性分子の検出のための新しい蛍光分子の開発が注目されています . 1H-ピラゾロ[3,4-b]キノリンはこの文脈で調査されています .
発光材料
対象の化合物と構造的に類似した1,8-ナフチリジン誘導体は、その剛直な平面構造により、分子認識における発光材料として使用されてきました .
還元性炭水化物の検出
関連する化合物である3-メチル-1-フェニル-2-ピラゾリン-5-オンは、ESI / MALDI-MSによる還元性炭水化物の検出のための試薬として使用されてきました . 対象の化合物も同様の用途がある可能性があります。
コンビナトリアルライブラリー
ピラゾロ-[3,4-b]ピリジン骨格に基づくコンビナトリアルライブラリーを作成するために、4-ホルミル官能基化5-アミノピラゾールとさまざまな活性メチレン化合物のフリートレンダー環化縮合が最もよく使用されます . この方法は、対象の化合物にも適用できる可能性があります。
キャピラリーゾーン電気泳動
3-メチル-1-フェニル-2-ピラゾリン-5-オンは、キャピラリーゾーン電気泳動を使用したその後の決定のために、還元性モノおよびオリゴ糖の感度を向上させるために使用されてきました . これは、対象の化合物がキャピラリーゾーン電気泳動で潜在的な用途があることを示唆しています。
将来の方向性
Pyrazoloquinolines have attracted attention due to their interesting pharmacological properties. They have potential applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Therefore, further exploration of these compounds could lead to the development of new therapeutic agents .
特性
IUPAC Name |
4-amino-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-10-14-16(18)15-12(8-5-9-13(15)22)19-17(14)21(20-10)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFVJYTRDNPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CCC3)C(=C12)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)
![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)
![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)

![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)
![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)






